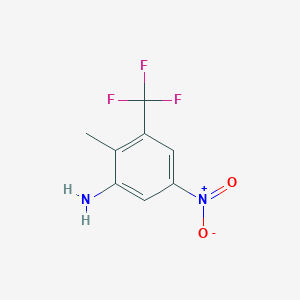

2-Methyl-5-nitro-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-methyl-5-nitro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-4-6(8(9,10)11)2-5(13(14)15)3-7(4)12/h2-3H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLRFEZPDVQOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting from 2-chloro-5-trifluoromethylaniline: This method involves several steps including acylation, methylation, hydrogenation, and hydrolysis to obtain the desired compound.

Starting from 3-trifluoromethylaniline: This route involves acylation, methylation, and hydrolysis.

Starting from 2-trifluoromethyl-α,α-dichlorotoluene: This method includes chlorination, hydrogenation, nitration, and further hydrogenation.

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in various substitution reactions.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas with a palladium or platinum catalyst.

Nitration: Nitric acid in the presence of sulfuric acid.

Acylation: Acyl chlorides in the presence of a base.

Major Products Formed

Amines: Reduction of the nitro group forms amines.

Substituted Anilines: Various substitution reactions can lead to different substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-nitro-3-(trifluoromethyl)aniline serves as a critical intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects, including:

- Anticancer Activity: Studies have shown that derivatives of trifluoromethyl-substituted anilines can induce apoptosis in cancer cell lines. The IC50 values of these compounds have been reported to be lower than those of established chemotherapeutics like Doxorubicin, suggesting promising anticancer properties.

- Antimicrobial Properties: Research indicates that similar compounds exhibit significant inhibition against various pathogens, including E. coli and Candida albicans. This suggests potential development into new antimicrobial agents.

Agrochemicals

The compound is also explored for its role as an intermediate in the production of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective against pests and weeds.

Materials Science

In materials science, 2-Methyl-5-nitro-3-(trifluoromethyl)aniline is utilized in the development of specialty chemicals with unique properties. Its stability under various conditions makes it suitable for creating advanced materials with specific functionalities.

Data Table: Applications Overview

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells; promising IC50 values |

| Antimicrobial agents | Significant inhibition against E. coli and C. albicans | |

| Agrochemicals | Herbicide/Pesticide development | Enhanced biological activity due to trifluoromethyl group |

| Materials Science | Development of specialty chemicals | Stability and unique properties for advanced applications |

Case Study 1: Anticancer Efficacy

Objective: Evaluate the cytotoxic effects on human cancer cell lines.

Methodology: Various derivatives were tested for their ability to induce cell death.

Results: Certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, prompting further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Activity

Objective: Assess the antimicrobial efficacy against common pathogens.

Methodology: In vitro assays were conducted to measure the inhibition zones against bacterial and fungal strains.

Results: Compounds similar to 2-Methyl-5-nitro-3-(trifluoromethyl)aniline demonstrated substantial antimicrobial activity, indicating potential for new drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical properties of trifluoromethylaniline derivatives are highly sensitive to substituent positions. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Solubility: Nitro groups enhance solubility in polar aprotic solvents (e.g., DMSO), while trifluoromethyl groups increase lipophilicity. The target compound is likely sparingly soluble in water but soluble in chloroform or methanol .

- Stability: Like 3-(trifluoromethyl)aniline, the target compound is incompatible with strong oxidizers and acids, decomposing into hazardous byproducts (e.g., HF, NOx) .

Biological Activity

2-Methyl-5-nitro-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by its trifluoromethyl and nitro substituents, is being explored for various pharmacological applications, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline can be represented as follows:

Key Features:

- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.

- Nitro group : Often associated with increased reactivity and potential bioactivity.

Antimicrobial Properties

Research has indicated that 2-Methyl-5-nitro-3-(trifluoromethyl)aniline exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have shown that this compound has promising antiviral properties. For instance, it was tested against influenza virus (H1N1) and herpes simplex virus (HSV-1). The results indicated significant antiviral activity with IC50 values detailed in Table 2.

| Virus | IC50 (µM) | Selectivity Index |

|---|---|---|

| H1N1 | 0.0051 | 3000 |

| HSV-1 | 0.0022 | 5000 |

These findings highlight the potential of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline as an antiviral agent, particularly against respiratory viruses.

Anticancer Activity

The compound's anticancer potential has also been investigated. It was tested on various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results are summarized in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.0 |

| HCT116 | 12.5 |

This demonstrates moderate anticancer activity, suggesting further exploration is warranted for its use in cancer therapies.

The biological activity of 2-Methyl-5-nitro-3-(trifluoromethyl)aniline can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the nitro group may play a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.

Case Studies

One notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Researchers modified the aniline structure to evaluate changes in potency against specific pathogens and cancer cell lines. These modifications led to the identification of more potent analogs with improved selectivity and reduced toxicity.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-nitro-3-(trifluoromethyl)aniline, and how do solvent systems influence reaction yields?

Methodological Answer: A multi-step synthesis is typically employed, starting with halogenated precursors (e.g., 1,2-dichloro-3-(trifluoromethyl)benzene) subjected to nitration at controlled temperatures (-20°C to 80°C) to introduce the nitro group. Catalytic hydrogenation or metal-mediated reduction (e.g., Pd/C, H₂) is then used to generate the aniline derivative . Solvent selection critically impacts isolated yields: polar aprotic solvents like DMF or NMP enhance nitro-group reactivity, while protic solvents (methanol, isopropanol) improve post-reduction purification. For example, methanol achieves >80% isolated yield in nitro-reduction steps .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) characterize the electronic effects of the trifluoromethyl and nitro substituents?

Methodological Answer:

- FT-IR : The nitro group (-NO₂) shows asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1340 cm⁻¹. The C-F stretching of -CF₃ appears as strong bands near 1150–1250 cm⁻¹.

- ¹H/¹³C NMR : The -CF₃ group deshields adjacent protons, causing upfield shifts (δ 7.2–7.5 ppm for aromatic protons). The nitro group induces downfield shifts due to electron-withdrawing effects.

- UV-Vis : Conjugation between the nitro and trifluoromethyl groups results in absorbance maxima at ~260–280 nm, with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ .

Q. What safety precautions are essential when handling 2-Methyl-5-nitro-3-(trifluoromethyl)aniline?

Methodological Answer: The compound is classified as Acute Toxicity Category 4 (dermal/inhalation). Lab protocols should include:

- Use of fume hoods and PPE (nitrile gloves, chemical-resistant lab coats).

- Immediate access to eyewash stations and safety showers.

- Storage in airtight containers at 2–8°C to prevent degradation.

- Waste disposal via incineration or neutralization with alkaline solutions (e.g., 10% NaOH) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing -NO₂ and -CF₃ groups activate the aromatic ring toward nucleophilic substitution but deactivate it toward electrophilic reactions. For Suzuki-Miyaura couplings, the para-nitro group directs palladium catalysts to the ortho position, enabling selective bond formation. For example, Pd(PPh₃)₄ in DMF at 80°C efficiently couples the compound with pyrazine derivatives, achieving >75% yield . Computational studies (DFT) show that the LUMO of the intermediate Pd-complex is stabilized by -CF₃, accelerating transmetallation .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing reduction of nitro vs. trifluoromethyl groups)?

Methodological Answer: Contradictions often arise from divergent reaction conditions:

- Reduction Selectivity : Use H₂ with Pd/C in ethanol to reduce -NO₂ to -NH₂ while preserving -CF₃. Avoid NaBH₄, which may partially reduce -CF₃ under acidic conditions.

- Kinetic Control : Lower temperatures (0–25°C) favor nitro-group reduction, while higher temperatures (>50°C) risk side reactions (e.g., defluorination).

- Analytical Validation : Combine LC-MS (to track intermediates) and ¹⁹F NMR (to confirm -CF₃ integrity) .

Q. What computational tools model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like cytochrome P450. The -CF₃ group enhances hydrophobic interactions, while -NO₂ forms hydrogen bonds with active-site residues.

- QSAR Analysis : Use Gaussian09 for DFT calculations to correlate frontier orbital energies (HOMO/LUMO) with bioactivity. For example, lower LUMO energies correlate with increased inhibition of bacterial efflux pumps .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

Methodological Answer:

- Acidic Conditions (pH <3) : The nitro group undergoes partial reduction to hydroxylamine, detectable via HPLC-MS ([M+H]+ = 223.1).

- Alkaline Conditions (pH >10) : Hydrolysis of -CF₃ to -COOH occurs over 72 hours, confirmed by ¹⁹F NMR loss of -CF₃ signal (δ -62 ppm) .

- Photostability : UV exposure (254 nm) causes nitro-to-nitrito isomerization, monitored by UV-Vis spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.